4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide
Overview
Description
4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide, also known as MNTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNTB is a nitrobenzamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide is not fully understood. However, studies have shown that 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has also been shown to bind to zinc ions, which may explain its potential use as a fluorescent probe for the detection of zinc ions.
Biochemical and Physiological Effects
4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been shown to have both biochemical and physiological effects. Biochemically, 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. Physiologically, 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide in lab experiments is its potential as an anticancer agent. Another advantage is its potential use as a fluorescent probe for the detection of zinc ions. However, one limitation of using 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
For the study of 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide include investigating its potential as an anticancer agent in vivo, developing new synthesis methods, exploring its use as a building block for the synthesis of new materials, and investigating its potential as a fluorescent probe for the detection of zinc ions in living cells.
Scientific Research Applications
4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions. In material science, 4-methoxy-3-nitro-N-(2-thienylmethyl)benzamide has been investigated for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-19-12-5-4-9(7-11(12)15(17)18)13(16)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRFTXRVORWITI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(thiophen-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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